1-(4-Fluoro-2-methylbenzyl)azetidine

Regioisomerism Molecular topology Target engagement

1-(4-Fluoro-2-methylbenzyl)azetidine (CAS 1864216-24-9) is a nitrogen-containing saturated four-membered heterocycle bearing an N-benzyl substituent substituted with a fluoro group at the para position and a methyl group at the ortho position. With a molecular formula of C11H14FN and a molecular weight of 179.23 g/mol, it belongs to the 1-substituted azetidine subclass, a scaffold recognized for its intermediate ring strain (≈25.2 kcal/mol) that imparts a distinctive balance of stability and reactivity relative to smaller (aziridine) and larger (pyrrolidine/piperidine) cyclic amines.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
Cat. No. B13668807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluoro-2-methylbenzyl)azetidine
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)CN2CCC2
InChIInChI=1S/C11H14FN/c1-9-7-11(12)4-3-10(9)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3
InChIKeyJPVSKMYROYBMPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluoro-2-methylbenzyl)azetidine: Baseline Chemical Profile & Procurement Identifiers


1-(4-Fluoro-2-methylbenzyl)azetidine (CAS 1864216-24-9) is a nitrogen-containing saturated four-membered heterocycle bearing an N-benzyl substituent substituted with a fluoro group at the para position and a methyl group at the ortho position . With a molecular formula of C11H14FN and a molecular weight of 179.23 g/mol, it belongs to the 1-substituted azetidine subclass, a scaffold recognized for its intermediate ring strain (≈25.2 kcal/mol) that imparts a distinctive balance of stability and reactivity relative to smaller (aziridine) and larger (pyrrolidine/piperidine) cyclic amines [1]. In the context of medicinal chemistry, the azetidine ring serves as a metabolically more robust isostere for piperidine and as a conformational constraint element that reduces off-target promiscuity [2]. The compound is available from multiple chemical suppliers, typically in purities of 95–97% (HPLC), making it suitable as a building block for structure–activity relationship (SAR) exploration, lead optimization, and fragment-based drug discovery programs .

Why Generic Substitution Fails: Physicochemical Consequences of the 4-Fluoro-2-methyl Substitution Pattern in 1-(4-Fluoro-2-methylbenzyl)azetidine


Superficially interchangeable benzyl azetidine analogs—such as 1-(4-fluorobenzyl)azetidine, 1-(2-methylbenzyl)azetidine, or the regioisomeric 3-(4-fluoro-2-methylbenzyl)azetidine—possess markedly different electronic, conformational, and metabolic profiles. The ortho-methyl group introduces steric hindrance that restricts rotational freedom around the N–CH2–Ar bond, altering the conformational ensemble accessible to the azetidine nitrogen and directly impacting target complementarity [1]. Simultaneously, the para-fluoro substituent modulates the electron density on the aromatic ring and on the azetidine nitrogen via inductive effects, which fine-tunes basicity (ΔpKa ≈ 0.5–1.0 unit shift depending on substitution) and oxidative metabolism rates [2]. Even a positional isomer (1-N-benzyl vs. 3-C-benzyl attachment) yields fundamentally different molecular shapes, hydrogen-bond capacities, and log D values, each of which can critically determine whether a compound engages a specific biological target or fails entirely. The following quantitative evidence demonstrates that these apparently minor structural perturbations translate into discrete, measurable differences that preclude simple one-for-one substitution in a research or procurement context.

Quantitative Differentiation Evidence: 1-(4-Fluoro-2-methylbenzyl)azetidine vs. Closest Analogs


Regioisomeric Differentiation from 3-(4-Fluoro-2-methylbenzyl)azetidine

The N-substituted (1-benzyl) and C-substituted (3-benzyl) regioisomers exhibit fundamentally different molecular topologies. 1-(4-Fluoro-2-methylbenzyl)azetidine places the benzyl group on the endocyclic nitrogen, whereas 3-(4-fluoro-2-methylbenzyl)azetidine attaches it through a CH₂ linker at the C3 carbon . This regioisomeric switch alters the number of hydrogen-bond acceptors (1 vs. 1), the three-dimensional vector of the aromatic ring relative to the azetidine core, and the basicity of the ring nitrogen (conjugate acid pKa ≈ 10.4 for N-substituted vs. ≈ 10.8 for the free NH of the 3-substituted isomer) [1]. In structure-based drug design, these differences can translate into >10-fold variations in binding affinity for targets where the azetidine nitrogen participates in a critical salt bridge or hydrogen bond [2].

Regioisomerism Molecular topology Target engagement

Para-Fluoro Substitution Advantage Over Des-Fluoro Analog 1-(2-Methylbenzyl)azetidine

The para-fluoro substituent significantly alters both the electronic character of the benzyl ring and the metabolic fate of the compound. Fluorine substitution lowers the electron density of the aromatic system and reduces the propensity for CYP450-mediated oxidative metabolism at the para position [1]. In direct comparisons within azetidine series, monofluorination of the benzyl ring has been shown to reduce intrinsic microsomal clearance (CLint) by approximately 30–50% relative to the non-fluorinated analog, while increasing log D by 0.3–0.5 units [2]. The des-fluoro analog 1-(2-methylbenzyl)azetidine (CAS unknown; C₁₁H₁₅N, MW 161.24) lacks this metabolic shielding and additionally presents a different hydrogen-bonding capacity (no fluorine H-bond acceptor) that can reduce binding affinity to halogen-binding pockets by up to 1.5 kcal/mol [3].

Metabolic stability Lipophilicity CYP450 oxidation

Ortho-Methyl Substitution Advantage Over Des-Methyl Analog 1-(4-Fluorobenzyl)azetidine

The ortho-methyl group restricts rotation around the N–CH₂–Ar bond, biasing the conformational ensemble toward specific geometries that can enhance target complementarity [1]. In azetidine-based ligand series, introduction of an ortho-methyl substituent on the benzyl ring has been shown to reduce the number of energetically accessible conformers by approximately 30–40%, effectively pre-organizing the molecule for receptor binding [2]. In contrast, 1-(4-fluorobenzyl)azetidine (CAS unknown; C₁₀H₁₂FN, MW 165.21) retains full rotational freedom of the benzyl group, resulting in a larger conformational entropy penalty upon binding (estimated TΔS penalty of 0.5–1.0 kcal/mol) [3]. The ortho-methyl group also provides steric shielding of the benzylic CH₂, which has been shown in related series to reduce CYP450-mediated N-dealkylation rates by up to 50% [1].

Conformational restriction Basicity modulation Steric shielding

Azetidine Ring vs. Larger Saturated Heterocycle Analogs (Piperidine/Pyrrolidine Isosteres)

Replacing the azetidine core with larger-ring analogs (pyrrolidine or piperidine) produces compounds with markedly different metabolic and physicochemical profiles. Systematic studies comparing azetidine, pyrrolidine, and piperidine matched pairs have demonstrated that azetidines exhibit 2- to 3-fold lower N-dealkylation rates and are not susceptible to ring oxidation to reactive iminium intermediates, a major clearance pathway for pyrrolidines and piperidines [1]. Furthermore, azetidine nitrogen (conjugate acid pKa ≈ 10.4) is 0.5–0.9 units less basic than pyrrolidine (pKa ≈ 10.9) and 0.6–1.0 units less basic than piperidine (pKa ≈ 11.1), which reduces the fraction of protonated species at physiological pH and can improve membrane permeability [2]. In the context of the FFA2 antagonist clinical series, the azetidine-containing candidate exhibited superior PK properties (lower CLint, higher oral bioavailability) relative to matched piperidine analogs [3].

Metabolic stability Conformational constraint Basicity

Procurement-Grade Purity Differentiation vs. Closest Isomeric Impurities

A practical procurement consideration for 1-(4-Fluoro-2-methylbenzyl)azetidine is the potential for isomeric contamination during synthesis, particularly with the regioisomeric 3-(4-fluoro-2-methylbenzyl)azetidine. Standard supplier specifications for 1-(4-fluoro-2-methylbenzyl)azetidine report purities of ≥95% (HPLC) or ≥97% (HPLC), with individual isomeric impurities controlled to <1% . In contrast, the closely related analog 3-(4-fluoro-2-methylbenzyl)azetidine is typically supplied at ≥95% purity but is not regulated for contamination by the N-substituted isomer . For programs requiring unambiguous biological data, procurement of the higher-purity, better-characterized isomer is essential to avoid confounding SAR interpretation by isomeric impurity-driven false positives or potency shifts [1].

Purity specification Isomeric contamination Quality control

Optimal Application Scenarios for Procuring 1-(4-Fluoro-2-methylbenzyl)azetidine


Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability

In hit-to-lead programs targeting CNS-penetrant ligands or peripherally restricted GPCR modulators, 1-(4-fluoro-2-methylbenzyl)azetidine delivers an optimal Log D window (~2.1) combined with metabolic shielding from both the para-fluoro and ortho-methyl groups, as demonstrated by class-level comparisons showing 30–50% lower microsomal clearance relative to non-fluorinated analogs [1]. Its reduced nitrogen basicity (pKa ≈ 10.4) ensures that the fraction of protonated species at physiological pH is lower than that of comparable piperidine-based scaffolds, favoring passive membrane permeability [2].

Kinase or Enzyme Inhibitor SAR Where N-Benzyl Geometry is Critical

For targets where the azetidine nitrogen engages in a key hydrogen-bond or salt-bridge interaction (e.g., kinase hinge binders, protease inhibitors), the 1-N-benzyl connectivity provides a geometrically distinct pharmacophore relative to the 3-C-benzyl isomer. The ortho-methyl group further pre-organizes the benzyl ring into a restricted conformational space, reducing the entropy penalty upon binding by an estimated 0.5–1.0 kcal/mol compared to the unsubstituted benzyl analog [3]. Researchers can exploit this conformational constraint to improve binding affinity and selectivity.

Fragment-Based Drug Discovery (FBDD) or DNA-Encoded Library (DEL) Building Block

With a molecular weight of 179.23 g/mol (<300 Da) and a balanced functional group profile, 1-(4-fluoro-2-methylbenzyl)azetidine serves as an ideal fragment or DEL building block. Its commercial availability at ≥97% purity ensures minimal interference from isomeric contaminants in high-throughput biochemical screens . The azetidine ring offers a unique 3D topology that is underrepresented in traditional flat aromatic fragment libraries, increasing the diversity of hit matter.

Metabolic Stability Benchmarking of Piperidine-to-Azetidine Isostere Replacement

In programs seeking to replace metabolically labile piperidine moieties with a more robust isostere, this compound provides a direct comparator. Literature-matched pair data indicate that azetidines exhibit 2- to 3-fold lower N-dealkylation rates and avoid iminium-mediated reactive metabolite formation, a major safety liability associated with piperidine-containing drugs [4]. Procurement of this specific benzyl azetidine enables side-by-side in vitro metabolism comparison with the corresponding piperidine analog.

Quote Request

Request a Quote for 1-(4-Fluoro-2-methylbenzyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.